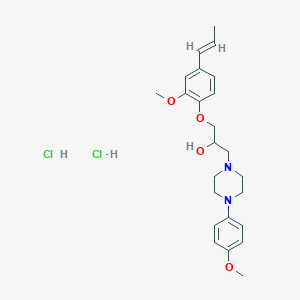
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as MMPP, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MMPP features a unique structure characterized by its piperazine core and methoxy-substituted phenolic groups. Its empirical formula is C20H26N2O4 with a molecular weight of 378.44 g/mol.
Recent studies have elucidated several mechanisms through which MMPP exerts its biological effects:
-
Anti-inflammatory Activity :
- MMPP has been shown to inhibit the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways in human monocytic THP-1 cells. This inhibition leads to reduced expression of cyclooxygenase-2 (COX-2) and chemokine ligand 5 (CCL5), both of which are critical mediators in inflammatory responses .
- Impact on Inflammatory Pathways :
Study 1: Inhibition of Inflammatory Responses
A study conducted on THP-1 cells treated with phorbol 12-myristate 13-acetate (PMA) revealed that MMPP significantly inhibited PMA-induced inflammation. The results indicated:
- Inhibition of PKCδ : MMPP reduced the membrane translocation of PKCδ.
- Downregulation of JNK Phosphorylation : The compound decreased the phosphorylation levels of c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory effects .
Study 2: Anti-Arthritic Properties
Another investigation highlighted MMPP's potential as an anti-arthritic agent. The study found that:
- MMPP exhibited significant reductions in joint swelling and pain in animal models of rheumatoid arthritis.
- Histological analysis showed decreased inflammatory cell infiltration in synovial tissues, suggesting a protective effect against joint damage .
Biological Activity Summary Table
| Activity | Mechanism | Outcome |
|---|---|---|
| Anti-inflammatory | Inhibition of PKCδ and JNK pathways | Reduced COX-2 and CCL5 expression |
| Anti-arthritic | Decreased joint swelling and pain | Improved histological outcomes in arthritis |
| Cytotoxicity Assessment | Evaluated on HEK-293 cells | Non-toxic at therapeutic concentrations |
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-6-11-23(24(16-19)29-3)30-18-21(27)17-25-12-14-26(15-13-25)20-7-9-22(28-2)10-8-20;;/h4-11,16,21,27H,12-15,17-18H2,1-3H3;2*1H/b5-4+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIJZNTXMMBOTG-SFKRKKMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














